molecular formula C14H15ClF2O3 B3023948 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid CAS No. 951891-55-7

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid

Cat. No.: B3023948
CAS No.: 951891-55-7
M. Wt: 304.71 g/mol
InChI Key: UHBADGURWYJNAV-UHFFFAOYSA-N
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Description

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid is a fluorinated aromatic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its use as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors. The compound features a chloro-difluorophenyl moiety, which is a privileged structure in pharmaceutical development due to its ability to modulate the potency, selectivity, and metabolic stability of drug candidates. This specific pattern of halogen substitution on the phenyl ring is designed to facilitate crucial binding interactions with enzyme active sites through halogen bonding and to fine-tune the molecule's electronic properties and lipophilicity. Researchers utilize this octanoic acid derivative in the construction of compounds that target various disease pathways. A prominent application, as identified in recent scientific literature, is its role as a precursor in the synthesis of novel ERK1/2 inhibitors. The ERK (Extracellular Signal-Regulated Kinase) pathway is a central node in the MAPK signaling cascade, which is frequently dysregulated in cancers such as melanoma, pancreatic cancer, and non-small cell lung cancer. Inhibiting ERK1/2 is a validated therapeutic strategy for overcoming resistance to upstream RAF and MEK inhibitors. The structural motif derived from this acid is incorporated into the core of these investigational therapeutic agents, where it contributes to high-affinity binding. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF2O3/c15-10-8-12(17)11(16)7-9(10)13(18)5-3-1-2-4-6-14(19)20/h7-8H,1-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBADGURWYJNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241276
Record name 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-55-7
Record name 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination and fluorination of a phenyl ring, followed by the attachment of an oxooctanoic acid chain through a series of organic reactions. Key steps may include:

    Chlorination and Fluorination: The phenyl ring is chlorinated and fluorinated using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.

    Formation of Oxooctanoic Acid Chain: The oxooctanoic acid chain is synthesized through reactions such as esterification and oxidation, followed by coupling with the chlorinated and fluorinated phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its diverse applications in scientific research:

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a new antibiotic candidate .
  • Anti-inflammatory Effects : Studies have explored its role in modulating inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess cytotoxic effects on certain cancer cell lines, warranting further exploration in cancer therapy .

2. Organic Synthesis

  • The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules and materials .

Case Study 1: Antimicrobial Properties

A recent study tested the efficacy of this compound against a panel of bacterial strains. The results demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting its utility in developing novel antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments assessed the compound's impact on pro-inflammatory cytokine release. Results indicated a notable reduction in cytokine levels, supporting its potential as an anti-inflammatory agent.

Case Study 3: Cytotoxicity in Cancer Cell Lines

Research involving various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates, highlighting its potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated and fluorinated phenyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid with its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight CAS Number Purity Key Properties (Density/Boiling Point)
This compound* 2-Cl, 4-F, 5-F C₁₄H₁₄ClF₂O₃ 318.71 (calc.) Not available N/A N/A
8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid 3-Cl, 4-Cl, 5-Cl C₁₄H₁₅Cl₃O₃ 337.63 951891-82-0 97% N/A
8-(3,5-Dichlorophenyl)-8-oxooctanoic acid 3-Cl, 5-Cl C₁₄H₁₆Cl₂O₃ 303.18 898765-57-6 95% Density: 1.271 g/cm³; BP: 476.5°C
8-(4-Chlorophenyl)-8-oxooctanoic acid 4-Cl C₁₄H₁₇ClO₃ 268.74 35333-22-3 100% N/A
8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid 2-OCH₃, 4-OCH₃ C₁₆H₂₂O₅ 294.34 32246-84-7 97% N/A
8-Phenyl-8-oxooctanoic acid H (unsubstituted) C₁₄H₁₈O₃ 234.29 66147-75-9 N/A N/A

Notes:

  • Electronic Effects : Electron-withdrawing substituents (Cl, F) increase the acidity of the carboxylic acid group compared to methoxy (electron-donating) or unsubstituted phenyl derivatives.
  • Molecular Weight : Trichloro derivatives (e.g., ) have higher molecular weights due to additional chlorine atoms. Fluorine substitution reduces molecular weight relative to chlorine analogs.
  • Thermal Stability : Dichloro derivatives exhibit high boiling points (~476°C), suggesting robust thermal stability .

Biological Activity

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid, identified by CAS number 951891-55-7, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising therapeutic properties.

Chemical Structure and Properties

The compound features a chlorinated and fluorinated phenyl group attached to an oxooctanoic acid moiety. Its molecular formula is C16H19ClF2O3C_{16}H_{19}ClF_2O_3, with a molecular weight of approximately 332.77 g/mol. The structure can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 951891-55-7
Molecular Weight 332.77 g/mol
Chemical Formula C_{16}H_{19}ClF_2O_3

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of fluorine and chlorine atoms in the phenyl ring may enhance the lipophilicity of the molecule, potentially increasing its membrane permeability and antibacterial efficacy. In vitro studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are hypothesized to stem from its ability to modulate inflammatory pathways. Investigations into related compounds have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may similarly affect these pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on a series of fluorinated phenolic compounds revealed that those with similar substituents to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–50 µg/mL for effective derivatives.
  • Case Study on Anti-inflammatory Activity :
    • In a model of acute inflammation induced by carrageenan in rats, administration of related compounds resulted in a marked reduction in paw edema compared to control groups. This suggests a potential application for this compound in treating inflammatory conditions.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. Further research is needed to elucidate these pathways fully.

Q & A

Q. What synthetic methodologies are recommended for preparing 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid?

  • Methodological Answer : The synthesis typically involves coupling a substituted phenyl moiety to an 8-oxooctanoic acid backbone. A common approach is:

Friedel-Crafts Acylation : React 2-chloro-4,5-difluorobenzene with suberoyl chloride under catalysis (e.g., AlCl₃) to form the ketone intermediate.

Oxidation and Acid Formation : Oxidize the intermediate to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods for higher selectivity.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Note: Monitor reaction progress via TLC and confirm structural integrity using NMR (¹H/¹³C) and FTIR to verify carbonyl (C=O) and carboxylic acid (COOH) groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to minimize inhalation of volatile byproducts (GHS H335) .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal via certified hazardous waste services .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 12–13 ppm for COOH, δ 7–8 ppm for aromatic protons) and ¹³C NMR (δ 170–180 ppm for ketone/COOH carbons) to confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 318.03) .
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect photodegradation products .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) design?

  • Methodological Answer : The 8-oxooctanoic acid moiety serves as a flexible linker between an E3 ligase recruiter (e.g., VHL ligand) and a target protein binder (e.g., HDAC inhibitor):

Conjugation : Attach the carboxylic acid group to an amine-functionalized ligand via EDC/NHS coupling in DMF (room temperature, 12–24 hrs).

Deprotection : Remove THP or tert-butyl ester protecting groups using TFA/water (95:5 v/v) .

Validation : Confirm PROTAC assembly via MALDI-TOF MS and test degradation efficiency in cell-based assays (e.g., Western blot for target protein levels) .

Q. How can researchers resolve contradictions in reported solubility and stability data?

  • Methodological Answer : Discrepancies often arise from solvent polarity, pH, and storage conditions:
  • Solubility Testing : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ_max ~260 nm for aromatic absorption) .
  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Adjust formulations with antioxidants (e.g., BHT) if oxidation is observed .

Q. What in vitro models are suitable for studying its metabolic pathways?

  • Methodological Answer :
  • Hepatocyte Assays : Use primary human hepatocytes or HepG2 cells to assess Phase I/II metabolism. Extract metabolites with acetonitrile and identify via UPLC-QTOF-MS .
  • Radiotracer Studies : Synthesize a ¹⁴C-labeled analog (e.g., at the carbonyl carbon) and track β-oxidation pathways in mitochondrial fractions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid
Reactant of Route 2
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8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid

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